molecular formula C38H57NO B12690629 Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate CAS No. 85851-73-6

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate

Cat. No.: B12690629
CAS No.: 85851-73-6
M. Wt: 543.9 g/mol
InChI Key: UXBSAAQNNUSSHD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

85851-73-6

Molecular Formula

C38H57NO

Molecular Weight

543.9 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;2-benzylphenolate

InChI

InChI=1S/C25H46N.C13H12O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-9,14H,10H2/q+1;/p-1

InChI Key

UXBSAAQNNUSSHD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)CC2=CC=CC=C2[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)amine. This intermediate is then reacted with dimethyl sulfate to produce benzyl(hexadecyl)dimethylammonium chloride. Finally, the chloride salt is reacted with alpha-phenyl-o-cresolate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzyl and hexadecyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes, altering their permeability and affecting cellular functions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, salt with 4-(phenylmethyl)phenol (1:1) .
  • CAS Number : 85851-69-0 (p-cresolate isomer) ; 85851-73-6 (o-cresolate isomer) .
  • Molecular Formula : C25H46N·C13H11O .
  • Molecular Weight : 543.86528 g/mol .

Structural Features: This compound is a quaternary ammonium salt comprising a benzyl group, a hexadecyl chain, and two methyl groups attached to the nitrogen atom. The counterion is alpha-phenyl-o-cresolate (or p-cresolate in some isomers), a phenolic derivative with a benzyl-substituted hydroxyl group. The amphiphilic structure combines a hydrophobic hexadecyl tail and a hydrophilic cationic head, enabling surfactant-like behavior .

Structural and Functional Analogues

Quaternary Ammonium Salts with Hexadecyl Chains
Compound Name CAS Number Key Structural Differences Applications Key Properties References
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate 85851-73-6 Phenolic counterion (o-cresolate isomer) Pharmaceuticals, research High molecular weight (543.86 g/mol), amphiphilic
[(CH3O)3SiC3H6N(CH3)2C16H33]Cl (TPHAC) Not specified Silane-functionalized head group Mesoporous material synthesis Soft-template for zeolites, covalent interactions
Hexadecyl(2-hydroxyethyl)dimethylammonium chloride 24625-03-4 Hydroxyethyl group replaces benzyl Cosmetics (antistatic agents) Lower molecular weight, hydrophilic

Key Observations :

  • TPHAC: Unlike the target compound, TPHAC incorporates a silane group, enabling covalent bonding with silica frameworks. This makes it suitable for templating mesoporous materials, whereas the cresolate derivative’s phenolic group may enhance lipid solubility for biological applications .
Phenolic Counterion Analogues
Compound Name CAS Number Counterion Type Key Differences Applications References
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate 85851-69-0 p-cresolate isomer Isomeric orientation of hydroxyl Similar to o-cresolate but differing in solubility
Benzalkonium chloride 8001-54-5 Chloride counterion Simpler structure, no phenolic group Disinfectants, preservatives N/A

Key Observations :

  • Isomerism Impact : The o-cresolate isomer (CAS 85851-73-6) may exhibit altered solubility and reactivity compared to the p-cresolate variant (CAS 85851-69-0) due to steric and electronic effects .
  • Benzalkonium Chloride: The chloride counterion simplifies synthesis but lacks the phenolic group’s redox activity, limiting its utility in specialized formulations .

Physicochemical and Functional Properties

Property Target Compound TPHAC Hydroxyethylcetyldimonium Chloride
Molecular Weight 543.86 g/mol ~500 g/mol (estimated) 364.02 g/mol
Solubility Amphiphilic (polar/non-polar) Hydrophilic (silane group) Water-soluble
Functional Groups Quaternary ammonium, cresolate Silane, quaternary ammonium Hydroxyethyl, quaternary ammonium
Primary Use Pharmaceuticals, research Material science Cosmetics, surfactants

Key Findings :

  • Silane-functionalized analogues (e.g., TPHAC) prioritize material interactions over biological activity .

Biological Activity

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain (hexadecyl) and a positively charged quaternary ammonium group. The presence of the phenolic moiety enhances its antimicrobial properties. The compound's structure allows it to interact with biological membranes, leading to various biological effects.

Antimicrobial Activity

The primary biological activity of this compound lies in its antimicrobial properties . Quaternary ammonium compounds (QACs) like benzyl(hexadecyl)dimethylammonium are known for their broad-spectrum antimicrobial efficacy against bacteria, fungi, and viruses.

  • Membrane Disruption : QACs disrupt microbial cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis.
  • Protein Denaturation : They can denature proteins within microbial cells, impairing metabolic functions.
  • Biofilm Disruption : These compounds are effective in disrupting biofilms formed by bacteria, enhancing their efficacy in clinical and industrial applications.

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various contexts:

  • A study published in PubMed highlighted its application in disinfectants, showing significant reductions in bacterial counts on surfaces treated with this compound .
  • Research indicates that the compound exhibits enhanced antimicrobial activity when used in formulations with other agents, suggesting synergistic effects that improve overall efficacy .

Case Study 1: Hospital Disinfection

In a clinical setting, a formulation containing this compound was tested for its ability to disinfect surfaces contaminated with methicillin-resistant Staphylococcus aureus (MRSA). Results showed a 99.9% reduction in bacterial load within minutes of application, demonstrating its rapid action against resistant strains.

Case Study 2: Agricultural Applications

Another study focused on agricultural applications where the compound was used as a biocide for plant pathogens. The results indicated that the compound effectively reduced fungal infections in crops by inhibiting spore germination and mycelial growth.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 mg/LMembrane disruption
Escherichia coli1 mg/LProtein denaturation
Candida albicans0.25 mg/LBiofilm disruption
Pseudomonas aeruginosa2 mg/LMembrane disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.